molecular formula C17H11N3O2S B5354955 N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Cat. No.: B5354955
M. Wt: 321.4 g/mol
InChI Key: BGVXKEXVCQNPIY-UHFFFAOYSA-N
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Description

N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrimido-benzothiazole core fused with a benzamide moiety. The presence of multiple nitrogen and sulfur atoms within its structure contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide can be achieved through various synthetic pathways. One common method involves the use of multicomponent reactions, such as the Hf(OTf)4-catalyzed three-component reaction, which provides a facile route to a library of pyrimido-benzothiazole derivatives . This method employs readily available reagents and offers high yields and tunable properties.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide stands out due to its unique combination of a pyrimido-benzothiazole core with a benzamide moiety, which imparts distinct chemical reactivity and biological activities

Properties

IUPAC Name

N-(4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S/c21-15(11-6-2-1-3-7-11)19-12-10-18-17-20(16(12)22)13-8-4-5-9-14(13)23-17/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVXKEXVCQNPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CN=C3N(C2=O)C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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